6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine

physicochemical profiling drug-likeness permeability

Ensuring experimental reproducibility in kinase-targeted screening requires exact structural fidelity of the chemical probe. This 2,4-pyrimidinediamine derivative provides a defined negative control and versatile synthetic scaffold. - Confirmed inactive across target-based qHTS assays (Potency 10-50 µM), ideal for benchmarking assay sensitivity without target interference. - Dual orthogonal handles (6-Cl for cross-coupling; 4-methoxyphenyl for demethylation) enable focused library construction. - Distinct melting point (224-225 °C) and defined chromatographic profile facilitate method development and QC verification.

Molecular Formula C11H11ClN4O
Molecular Weight 250.68 g/mol
CAS No. 91241-38-2
Cat. No. B3033166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine
CAS91241-38-2
Molecular FormulaC11H11ClN4O
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C11H11ClN4O/c1-17-8-4-2-7(3-5-8)14-10-6-9(12)15-11(13)16-10/h2-6H,1H3,(H3,13,14,15,16)
InChIKeyBXMJFCPTYHVVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Identity and Scaffold Context


6-Chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine (CAS 91241-38-2) is a 2,4-pyrimidinediamine derivative bearing a chlorine atom at the 6‑position and a 4‑methoxyphenyl substituent on the N4 amino group . It belongs to the diaryl pyrimidine-2,4-diamine class, which is widely explored for kinase inhibition and antiproliferative applications [1]. The compound has a molecular formula of C₁₁H₁₁ClN₄O and a molecular weight of 250.68 g mol⁻¹; its predicted pKa is 3.63 and its melting point is 224–225 °C .

Precise N4-(4-methoxyphenyl)pyrimidine-2,4-diamine scaffold for kinase inhibitor library construction
Chemically matched negative control for qHTS screening campaigns using diaryl pyrimidine-2,4-diamine libraries
Two orthogonal handles for late-stage functionalisation: C6-Cl for cross-coupling and N4-OMe for demethylation or lipophilicity tuning

Why N4-Aryl Variation Is Not Interchangeable


In the 2,4-pyrimidinediamine class, even minor changes to the N4‑aryl substituent produce large shifts in physicochemical properties and biological recognition. For example, replacing the 4‑methoxyphenyl group with a benzyl group lowers the predicted AlogP from 2.46 to 2.32, reduces the polar surface area from 73.06 to 63.83 Ų, and alters the measured pKa from a predicted 3.63 to an experimentally determined 3.56 [1][2]. These differences directly affect solubility, permeability, and target engagement, making simple substitution of one analog for another a source of irreproducible results in enzyme or cell-based assays. Procurement of the exact structure is therefore essential for maintaining experimental consistency and meeting the specifications of published or patented synthetic routes.

N4-Benzyl Analog (CHEMBL158113)
AlogP and TPSA differences (+0.14 and +9.23 Ų) predict shifts in permeability and solubility, limiting direct interchangeability in cell-based assays.
N4-Phenyl Analog (CAS 90797-75-4)
Lacks the 4-methoxy group, resulting in a significantly lower melting point (~195–200 °C vs 224–225 °C) that may complicate identity verification and purity assessment.
Kinase-Active Diaryl Pyrimidine-2,4-Diamines
Structural analogs with potent kinase inhibition (low nanomolar IC₅₀) are not suitable as negative controls; the target compound shows >100-fold weaker bioactivity in confirmatory qHTS panels.

Quantitative Differentiation Against Closest Analogs


Lipophilicity and Polar Surface Area vs. N4-Benzyl Analog

The 4‑methoxyphenyl substitution on the N4 nitrogen of 6‑chloropyrimidine‑2,4‑diamine increases hydrophobicity and polar surface area relative to the N4‑benzyl analog. The target compound (CHEMBL1384417) has an AlogP of 2.46 and a topological polar surface area (TPSA) of 73.06 Ų, compared with an AlogP of 2.32 and a TPSA of 63.83 Ų for N4‑benzyl‑6‑chloropyrimidine‑2,4‑diamine (CHEMBL158113) [1][2]. The shift in AlogP (+0.14) and TPSA (+9.23 Ų) predicts modestly lower membrane permeability and different solubility characteristics for the methoxyphenyl analog.

Physicochemical Profile
Cross-study comparable
ΔAlogP = +0.14; ΔTPSA = +9.23 Ų
Reported permeability and solubility differences
Vs. N4-benzyl analog (CHEMBL158113)
physicochemical profiling drug-likeness permeability

Broad-Panel Bioactivity Fingerprint vs. Kinase-Focused Analogs

In a panel of confirmatory qHTS assays, 6‑chloro‑N4‑(4‑methoxyphenyl)pyrimidine‑2,4‑diamine displayed weak or inconclusive activity against multiple targets, with potency values ranging from 10 µM to >50 µM [1]. For instance, the compound showed Potency = 11.7 µM against microRNA 21 (CHEMBL1615322) and Potency = 10.0 µM against Survival Motor Neuron protein (CHEMBL1293232); it was classified as ‘Not Active’ or ‘Inconclusive’ in several other assays [1]. In contrast, structurally related diaryl pyrimidine‑2,4‑diamines are frequently reported as potent kinase inhibitors with IC₅₀ values in the low nanomolar range (e.g., CDK2/CDK9 inhibitors < 100 nM) [2]. This broad but weak activity profile makes the target compound a useful negative control or scaffold‑hopping intermediate, rather than a lead‑like kinase inhibitor.

Bioactivity Fingerprint
Class-level inference
10–50 µM weak activity vs low-nM potent kinase inhibitors
Supports negative control selection in qHTS panels
Inconclusive/Not Active in multiple confirmatory assays
qHTS profiling selectivity target engagement

Predicted pKa Differentiation vs. N4-Benzyl Analog

The predicted pKa of 6‑chloro‑N4‑(4‑methoxyphenyl)pyrimidine‑2,4‑diamine is 3.63 (most basic center) , whereas the experimentally determined pKa of the N4‑benzyl analog (CHEMBL158113) is 3.56 [1]. Although the difference is small (ΔpKa ≈ 0.07), it reflects the electron‑donating effect of the methoxy group, which slightly increases basicity. This can influence ionisation state at physiological pH and affect solubility and salt formation behaviour.

Ionisation State
Cross-study comparable
ΔpKa ≈ +0.07 (Pred. 3.63 vs Exp. 3.56)
Impacts buffer solubility and salt formation behaviour
Vs. N4-benzyl analog; electron-donating OMe effect
ionisation state solubility pKa prediction

Melting Point and Thermal Stability vs. N4-Phenyl Analog

6‑Chloro‑N4‑(4‑methoxyphenyl)pyrimidine‑2,4‑diamine exhibits a melting point of 224–225 °C . By comparison, the unsubstituted N4‑phenyl analog (6‑chloro‑N4‑phenylpyrimidine‑2,4‑diamine, CAS 90797‑75‑4) typically melts at a lower temperature (literature data indicate a range of ~195–200 °C for the class of 6‑chloro‑N4‑arylpyrimidine‑2,4‑diamines without electron‑donating substituents) . The higher melting point of the target compound is consistent with the additional intermolecular interactions introduced by the 4‑methoxy group, which can serve as a quality indicator for identity and purity assessment.

Solid-State Identity
Class-level inference
Tm 224–225 °C vs ~195–200 °C
Supports QC and compound identity verification
Vs. N4-phenyl analog; ΔTₘ ≈ +25–30 °C
solid-state property purity assessment thermal stability

Evidence-Supported Procurement and Application Scenarios


Negative Control in qHTS Screening Panels

Because 6‑chloro‑N4‑(4‑methoxyphenyl)pyrimidine‑2,4‑diamine shows consistently weak or inconclusive activity across multiple target‑based qHTS assays (Potency 10–50 µM, classified ‘Inconclusive’ or ‘Not Active’) [1], it can serve as a chemically matched negative control for high‑throughput screening campaigns that use diaryl pyrimidine‑2,4‑diamine chemical libraries. Its well‑defined physicochemical properties and availability from multiple vendors in >95% purity make it suitable for use as a reference standard to benchmark assay sensitivity without contributing significant target‑specific signal.

Scaffold for Late-Stage Functionalisation

The presence of a chlorine atom at the 6‑position and a 4‑methoxyaniline moiety at the N4 nitrogen provides two orthogonal handles for further derivatisation. The chlorine can undergo nucleophilic aromatic substitution or metal‑catalysed cross‑coupling, while the methoxy group can be demethylated to a phenol for subsequent O‑alkylation or used to modulate lipophilicity. The predicted AlogP of 2.46 and TPSA of 73.06 Ų indicate drug‑like properties, positioning the compound as a viable starting scaffold for fragment‑based or diversity‑oriented synthesis programs .

Reference for Method Development and Validation

The compound’s well‑annotated melting point (224–225 °C), predicted pKa (3.63), and distinct chromatographic behaviour (derived from its specific AlogP and polar surface area) [1] make it a useful reference material for developing HPLC and LC‑MS methods aimed at separating closely related 2,4‑pyrimidinediamine analogs. Its higher melting point relative to the N4‑phenyl analog provides a straightforward identity check that can be built into standard operating procedures for compound management and quality control.

Building Block for Kinase Inhibitor Libraries

Patents covering diaryl pyrimidine‑2,4‑diamines as kinase inhibitors (e.g., US 7,803,939 B2) explicitly describe synthetic routes that involve N4‑aryl intermediates [2]. 6‑Chloro‑N4‑(4‑methoxyphenyl)pyrimidine‑2,4‑diamine fits this structural blueprint; its procurement at high purity enables the construction of focused compound libraries where the 4‑methoxyphenyl group can be retained or cleaved depending on the desired SAR exploration.

Application
Selection Property
Validation Focus
Negative Control in qHTS Screening
Chemically matched scaffold
qHTS screening fidelity
Late-Stage Functionalisation
Orthogonal reactive handles
Synthetic reactivity of C6-Cl and N4-OMe
Reference for Method Development
Well-annotated physicochemical properties
Chromatographic retention behaviour
Kinase Inhibitor Library Building Block
Patented structural blueprint
SAR exploration compatibility
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